

R-96544: A Comprehensive Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **R-96544**, a potent and selective 5-HT2A receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies.

Introduction

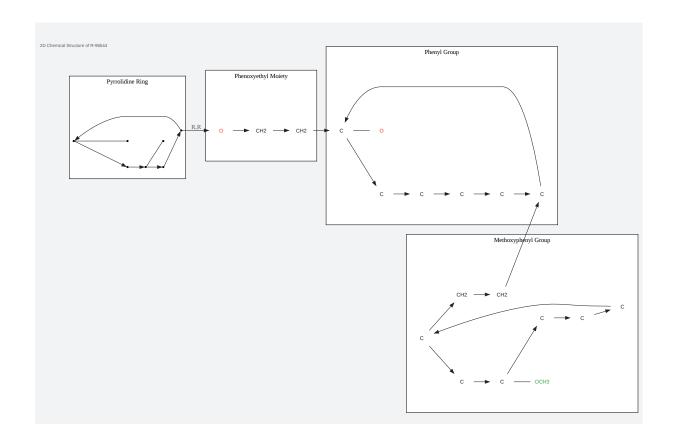
R-96544 is a high-affinity antagonist of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, and neuropsychiatric disorders.[1][2] **R-96544** is the active metabolite of the prodrug R-102444 and has demonstrated significant potential in preclinical studies for the treatment of conditions involving 5-HT2A receptor activation.[1] This guide synthesizes the current knowledge on **R-96544** to support its further investigation and development.

Chemical Structure and Properties

R-96544, with the chemical name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride, is a pyrrolidine derivative.[3][4] Its chemical structure and key properties are summarized below.

Chemical Structure:





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Caption: 2D Chemical Structure of R-96544.

Physicochemical Properties of **R-96544** Hydrochloride:



Property	Value	Reference
IUPAC Name	(2R,4R)-5-[2-[2-[2-(3- Methoxyphenyl)ethyl]phenoxy] ethyl]-1-methyl-3-pyrrolidinol hydrochloride	[3][4]
Molecular Formula	C22H29NO3.HCI	[3]
Molecular Weight	391.94 g/mol	[3]
CAS Number	167144-80-1	[3]
SMILES	CI[H].COC1=CC=CC(CCC2=C (OCC[C@@H]3CINVALID- LINKCN3C)C=CC=C2)=C1	
Solubility	Soluble to 100 mM in water and DMSO	[3]
Purity	≥98%	[3][4]
Storage	Store at room temperature	[3]

Pharmacological Profile

R-96544 is a potent and selective antagonist of the 5-HT2A receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Mechanism of Action

R-96544 exerts its pharmacological effects by competitively binding to the 5-HT2A receptor, thereby blocking the binding of the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT). [1] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[5] Antagonism by R-96544 inhibits the downstream signaling cascade initiated by serotonin binding, which includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately blocking the physiological responses mediated by the 5-HT2A receptor.[5][6]



Binding Affinity and Selectivity

R-96544 displays high affinity for the 5-HT2A receptor with a Ki value of 1.6 nM.[3] Its selectivity for the 5-HT2A receptor over other receptors is a key feature of its pharmacological profile, as shown in the table below.

Receptor Binding Profile of R-96544:

Receptor	IC50 (nM)	Reference
5-HT2	2.2	[3][4]
α1-adrenergic	310	[3][4]
D2 dopamine	2400	[3][4]
5-HT1	3700	[3][4]
5-HT3	> 5000	[3][4]
β-adrenergic	> 5000	[3][4]

In Vitro and In Vivo Activity

Preclinical studies have demonstrated the functional consequences of **R-96544**'s 5-HT2A receptor antagonism.

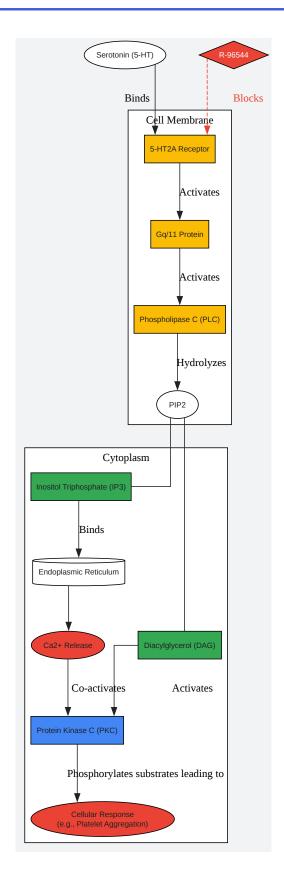
- Inhibition of Platelet Aggregation: R-96544 effectively inhibits serotonin-induced platelet
 aggregation in vitro in platelets from various species, including humans.[1] This antiplatelet
 effect is also observed ex vivo after oral administration of its prodrug, R-102444, to rats.[1][7]
- Vascular Effects: R-96544 has been shown to relax 5-HT-precontracted rat caudal artery and
 inhibit the pressor response to 5-HT in anesthetized rats.[1][7] These findings suggest a
 potential role in modulating vascular tone.
- Pancreatitis Models: The prodrug R-102444 and its active metabolite R-96544 have been shown to inhibit the progression of experimental acute and chronic pancreatitis in animal models, suggesting an involvement of 5-HT2A receptors in the pathophysiology of these conditions.[8]



Signaling Pathway

The primary signaling pathway modulated by **R-96544** is the 5-HT2A receptor-mediated Gq/G11 cascade. The following diagram illustrates this pathway and the point of inhibition by **R-96544**.





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Caption: 5-HT2A Receptor Gq Signaling Pathway and Inhibition by R-96544.



Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of **R-96544**. The following sections provide an overview of the methodologies employed in key studies. While complete, step-by-step protocols from the original publications by Ogawa et al. (2002) and Tanaka et al. (2000) are not fully available in the public domain, this section outlines the general procedures based on the available literature.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of **R-96544** for the 5-HT2A receptor.

- Tissue Preparation: Membranes are prepared from tissues expressing the 5-HT2A receptor, such as the frontal cortex of the brain or platelets. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.
- Assay Components:
 - Radioligand: Typically [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.
 - Test Compound: R-96544 at various concentrations.
 - Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone or unlabeled ketanserin) is used to determine non-specific binding.
- Incubation: The membrane preparation, radioligand, and test compound (or vehicle/non-specific control) are incubated together at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
- Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.



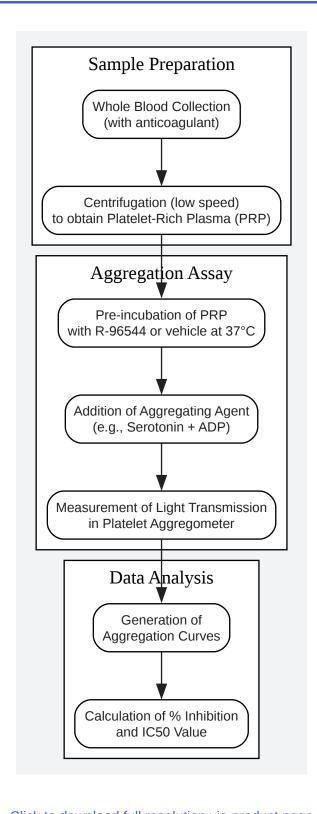
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
the total binding. The IC50 value (the concentration of R-96544 that inhibits 50% of the
specific binding of the radioligand) is determined by non-linear regression analysis of the
competition binding data. The Ki value is then calculated from the IC50 value using the
Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of **R-96544** to inhibit platelet aggregation induced by serotonin.

- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a high speed.
- Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which works on the principle of light transmission. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PPP (representing 100% aggregation).
- Assay Procedure:
 - PRP is pre-incubated with either vehicle or different concentrations of R-96544.
 - An aggregating agent, such as serotonin (5-HT) alone or in combination with another agonist like ADP, is added to the PRP to induce aggregation.
 - The change in light transmission is recorded over time as the platelets aggregate.
- Data Analysis: The maximum aggregation percentage is determined for each condition. The
 inhibitory effect of R-96544 is calculated as the percentage reduction in maximum
 aggregation compared to the vehicle control. The IC50 value for the inhibition of platelet
 aggregation is then determined.





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Caption: General Workflow for an In Vitro Platelet Aggregation Assay.

Conclusion



R-96544 is a well-characterized, potent, and selective 5-HT2A receptor antagonist with significant preclinical evidence supporting its potential therapeutic applications. Its high affinity and selectivity for the 5-HT2A receptor, coupled with its demonstrated efficacy in inhibiting key physiological processes mediated by this receptor, make it a valuable tool for further research and a promising candidate for drug development. The experimental methodologies outlined in this guide provide a foundation for researchers to design and execute studies to further elucidate the pharmacological profile and therapeutic potential of **R-96544**.

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